alpha-Septithiophene
Description
Significance of Oligothiophenes in Advanced Materials Science
Oligothiophenes are a class of organic compounds that have garnered substantial attention in materials science due to their unique electronic and optical properties. ontosight.ai These well-defined, short-chain molecules are of fundamental importance for several reasons:
Model Systems: They serve as ideal models for their polymer analogues, such as polythiophenes. acs.orgnih.gov Studying these monodisperse systems allows researchers to establish clear and precise structure-property relationships, free from the complications of polymer dispersity and structural defects. juniperpublishers.com
High Purity and Tunability: Unlike their polymer counterparts, oligothiophenes can be synthesized to a high degree of purity and with a precisely defined structure. acs.orgnih.gov Their chemical structure can be readily modified with various functional groups, allowing for the fine-tuning of their electronic, optical, and morphological properties. acs.orgnih.gov
Versatile Applications: The semiconducting nature of oligothiophenes makes them highly suitable for a range of applications in organic electronics. ontosight.ai These include organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). ontosight.aijuniperpublishers.com Their performance in these devices is intrinsically linked to key structural parameters like crystal packing, intermolecular interactions, and energy levels. acs.org
Historical Context and Evolution within Oligothiophene Research
The journey of oligothiophenes in materials research has been one of significant evolution. Initially regarded primarily as model compounds to understand the electronic structure of polythiophenes, their potential as standalone functional materials soon became apparent. A pivotal moment in this transition occurred in 1989, when it was demonstrated that shorter conjugated oligomers like α-sexithiophene could function as active semiconductor materials in OFETs. tandfonline.com
This discovery sparked a wave of research into oligothiophenes as advanced conjugated materials. tandfonline.com The timeline of their application development highlights their growing importance:
1993: The implementation of structurally defined, end-capped oligothiophenes in OLEDs was demonstrated. tandfonline.com
1995: The use of α-quinquethiophene and α-octithiophene in organic solar cells was reported, initiating the development of oligothiophene-based photovoltaic materials. tandfonline.compolyu.edu.hk
Over the years, research has progressed from simple, unsubstituted oligomers to complex, functionalized molecules designed for specific purposes, such as solution processability and optimized device performance. polyu.edu.hkacs.org This has led to a significant boost in the power conversion efficiency (PCE) of oligothiophene-based organic solar cells, from less than 1% to over 15%. polyu.edu.hk
Fundamental Research Motivations for Alpha-Septithiophene Systems
The specific focus on this compound (7T) is driven by several key research motivations aimed at understanding and harnessing the properties of longer, well-defined conjugated systems.
Exploring Conjugation Length Effects: A primary motivation is to systematically investigate how the electronic and photophysical properties of oligothiophenes evolve with increasing conjugation length. tandfonline.com As the number of thiophene (B33073) units increases from one (monomer) to seven (heptamer), there are predictable and significant changes in properties such as the absorption and emission maxima. tandfonline.com Studying 7T provides crucial data points at the longer end of the well-defined oligomer spectrum, helping to bridge the gap between oligomers and polymers.
Charge Transport in Highly Ordered Films: Research has shown that the performance of organic electronic devices is highly dependent on the molecular packing and structural order within the active semiconductor layer. core.ac.uknih.gov this compound, like other oligothiophenes, can form highly ordered crystalline thin films. acs.org A key area of investigation is the charge transport within these films. For instance, studies on thin-film transistors (TFTs) have directly correlated the number of thiophene units with carrier mobility, demonstrating that longer oligomers like 7T can achieve higher mobilities when deposited under optimized conditions. acs.org
Odd-Even Effects: Studies comparing oligothiophenes with an even versus an odd number of thiophene units have revealed interesting differences in their structural and electrical properties. Odd-numbered oligothiophenes can form different crystalline polymorphs compared to their even-numbered counterparts, which can impact charge transport. acs.org Research into this compound (an odd-numbered oligomer) contributes to a deeper understanding of these parity-dependent effects. acs.orgresearchgate.net
Development of Novel Functional Materials: this compound serves as a backbone for the synthesis of new functional materials. By attaching specific side chains, researchers can create amphiphilic, water-dispersible, and fluorescent septithiophenes. tandfonline.comresearchgate.net These functionalized molecules can self-assemble into nanoparticles, opening up potential applications in areas like bio-imaging. tandfonline.com For example, studies on chiral amphiphilic septithiophenes have explored their self-assembly and chiroptical properties. researchgate.net
The detailed research findings below illustrate the direct comparison of this compound with its shorter counterparts, highlighting the systematic evolution of properties with chain length.
Detailed Research Findings
Photophysical Properties of α-Oligothiophenes
The photophysical properties of α-oligothiophenes are strongly dependent on the number of thiophene rings (n). As the conjugation length increases, the energy of the π-π* transition decreases, leading to a red-shift in the absorption maximum (λmax).
Table 1: Absorption Maxima of α-Oligothiophenes in Chloroform Data sourced from a comprehensive evaluation of α-oligothiophenes with one to seven rings. tandfonline.com
| Compound Name | Number of Thiophene Units (n) | λmax (nm) |
| α-Terthiophene | 3 | 354 |
| α-Quaterthiophene | 4 | 390 |
| α-Quinquethiophene | 5 | 416 |
| α-Sexithiophene | 6 | 432 |
| α-Septithiophene | 7 | 445 |
Charge Carrier Mobility in Oligothiophene-Based Transistors
The charge carrier mobility in thin-film transistors (TFTs) is a critical parameter for evaluating the performance of an organic semiconductor. Studies have shown a clear trend of increasing mobility with an increasing number of thiophene units in well-ordered films deposited at elevated substrate temperatures.
Table 2: Carrier Mobility in α-Oligothiophene Thin-Film Transistors Data from a study correlating the number of thiophene units with structural order and carrier mobility. acs.org
| Oligothiophene | Number of Thiophene Units (n) | Carrier Mobility (cm2 V-1 s-1) |
| α-Quinquethiophene | 5 | 0.05 |
| α-Sexithiophene | 6 | 0.08 |
| α-Septithiophene | 7 | 0.13 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5-bis[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H16S7/c1-3-17(29-15-1)19-5-7-21(31-19)23-9-11-25(33-23)27-13-14-28(35-27)26-12-10-24(34-26)22-8-6-20(32-22)18-4-2-16-30-18/h1-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCIYLINCGGGNLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(S4)C5=CC=C(S5)C6=CC=C(S6)C7=CC=CS7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H16S7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70518889 | |
| Record name | 1~2~,2~2~:2~5~,3~2~:3~5~,4~2~:4~5~,5~2~:5~5~,6~2~:6~5~,7~2~-Septithiophene (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70518889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
576.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86100-63-2 | |
| Record name | 1~2~,2~2~:2~5~,3~2~:3~5~,4~2~:4~5~,5~2~:5~5~,6~2~:6~5~,7~2~-Septithiophene (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70518889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis Methodologies for Alpha Septithiophene and Its Derivatives
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are cornerstone methodologies in the synthesis of oligothiophenes, including α-septithiophene. These reactions offer a versatile and controlled approach to chain elongation, allowing for the systematic construction of well-defined oligomers. The three most prominent methods in this class are the Suzuki, Kumada, and Stille couplings, each utilizing a different organometallic reagent to achieve the desired C-C bond formation. sigmaaldrich.comumb.edu
Suzuki Condensation Approaches for Oligothiophene Elongation
The Suzuki-Miyaura coupling, commonly known as Suzuki condensation, is a powerful method for forging carbon-carbon bonds between an organoboron compound and an organic halide, catalyzed by a palladium(0) complex. rsc.org This reaction is particularly valued for its mild reaction conditions, tolerance to a variety of functional groups, and the commercial availability and relative stability of the boronic acid or ester reagents.
In the context of α-septithiophene synthesis, Suzuki condensation has been successfully employed. For instance, two α-septithiophenes functionalized with polyethylene (B3416737) glycol (PEG) side chains on the central thiophene (B33073) ring were synthesized using this approach. tandfonline.com The general strategy involves the coupling of a dibromo-oligothiophene with a thiophene-boronic acid derivative (or vice-versa) in a stepwise or convergent manner to elongate the thiophene chain. The reaction typically proceeds in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base (e.g., sodium carbonate, cesium carbonate) in a suitable solvent system. rsc.orgnih.gov The precise control offered by the Suzuki reaction allows for the construction of long, well-defined oligothiophenes, making it a key tool for producing these advanced materials.
Kumada Coupling Strategies in Alpha-Septithiophene Synthesis
The Kumada coupling, one of the earliest transition metal-catalyzed cross-coupling reactions, utilizes a Grignard reagent (organomagnesium halide) and an organic halide. umb.eduwikipedia.org The reaction is typically catalyzed by nickel or palladium complexes. wikipedia.orgnrochemistry.com While palladium catalysts often provide better selectivity and functional group tolerance, nickel catalysts are also effective and offer a lower-cost alternative. umb.eduwikipedia.org
The Kumada coupling is highly effective for creating C-C bonds between sp²-hybridized carbons, making it well-suited for synthesizing aryl- and vinyl-substituted compounds, including polythiophenes. wikipedia.orgrug.nl The reaction proceeds via a catalytic cycle involving oxidative addition of the organic halide to the metal center, transmetalation with the Grignard reagent, and subsequent reductive elimination to form the new C-C bond and regenerate the catalyst. wikipedia.org A significant advantage is the direct use of Grignard reagents, which are readily prepared. umb.edu However, the high reactivity of Grignard reagents limits the reaction's tolerance to sensitive functional groups like esters or nitriles. nrochemistry.com Its application in the industrial-scale production of polythiophenes underscores its utility in oligomer synthesis. wikipedia.org
Stille Coupling Methods for Thiophene Oligomerization
The Stille coupling reaction is arguably one of the most versatile and widely used methods for the synthesis of oligothiophenes. researchgate.net This reaction creates a carbon-carbon bond between an organotin compound (stannane) and an sp²-hybridized organic halide, catalyzed by palladium. researchgate.netmdpi.com Its major advantages include a high tolerance for a wide array of functional groups and the fact that the reaction conditions are generally neutral and mild. mdpi.com
Stille coupling has been extensively used to build up oligothiophene chains in a controlled, stepwise manner. researchgate.net The synthesis can be performed by coupling a monostannylated oligothiophene with a monobrominated oligothiophene to extend the chain. For symmetrical oligomers, a common approach is the coupling of two equivalents of a monostannylated oligothiophene with a dibrominated core or, conversely, coupling a distannylated oligothiophene with two equivalents of a monobrominated thiophene. researchgate.net This methodology has been used to prepare oligomers consisting of up to 11 rings. nih.govacs.org The primary drawback of the Stille reaction is the toxicity of the organotin reagents and the difficulty in removing tin byproducts from the final product. umons.ac.be
| Coupling Reaction | Organometallic Reagent | Catalyst (Typical) | Key Advantages | Key Disadvantages | Relevance to Septithiophene |
|---|---|---|---|---|---|
| Suzuki Condensation | Organoboron (Boronic acid/ester) | Pd(0) complexes (e.g., Pd(PPh₃)₄) | Mild conditions, high functional group tolerance, stable and less toxic reagents. rsc.org | Can require careful optimization of base and solvent conditions. | Demonstrated for direct synthesis of functionalized α-septithiophenes. tandfonline.com |
| Kumada Coupling | Organomagnesium (Grignard reagent) | Ni or Pd complexes | High reactivity, readily available reagents, lower cost (especially with Ni). umb.eduwikipedia.org | Low tolerance for sensitive functional groups (e.g., esters, nitriles), harsh reaction conditions. nrochemistry.com | Used for general polythiophene and oligothiophene synthesis. wikipedia.orgrug.nl |
| Stille Coupling | Organotin (Stannane) | Pd(0) complexes | Extremely high functional group tolerance, mild and neutral conditions, robust. researchgate.netmdpi.com | Toxicity of organotin reagents and byproducts, purification challenges. umons.ac.be | Widely used for controlled elongation to create various oligothiophenes. researchgate.net |
Ring-Closure and Advanced Coupling Approaches
Beyond standard cross-coupling reactions, other synthetic strategies are employed to construct thiophene rings and assemble them into oligomers. Ring-closure reactions build the heterocyclic core itself from acyclic precursors, while advanced coupling methods offer more direct and efficient ways to link thiophene units.
Historically, thiophene rings were prepared via ring-closure reactions, such as treating 1,4-diketones with phosphorus pentasulfide (Paal-Knorr thiophene synthesis). universiteitleiden.nl Such methods can be adapted to create thiophene oligomers. universiteitleiden.nl More contemporary ring-closure approaches are continuously being developed. researchgate.net For instance, an α,β-type septithiophene was synthesized through an intramolecular reductive coupling of a diketo sulfide (B99878) using a low-valent titanium reagent. researchgate.net
More recently, direct C-H activation/C-H coupling has emerged as a powerful, atom-economical strategy for oligothiophene synthesis. acs.org This approach avoids the pre-functionalization (halogenation or conversion to an organometallic species) required in traditional cross-coupling. Palladium-catalyzed oxidative C-H/C-H coupling methods allow for the direct linkage of two thiophene units, streamlining the synthetic process. acs.orgnih.gov The combination of ring-closure and metal-catalyzed coupling reactions has proven effective for accessing long, soluble oligothiophenes, including a 2-octyldodecyl-disubstituted septithiophene. core.ac.uk
Strategies for Solubility Enhancement in Oligothiophene Synthesis
A major challenge in working with longer oligothiophenes like α-septithiophene is their inherent insolubility. The strong intermolecular π-π stacking that gives these materials their desirable electronic properties also causes them to aggregate and precipitate from solution, making purification and solution-based processing difficult. To overcome this, chemical modifications are necessary to enhance solubility.
A primary strategy is the introduction of flexible side chains onto the rigid oligothiophene backbone. These substituents disrupt the crystal packing and increase the entropy of the molecule in solution, thereby improving solubility. Various types of side chains have been explored, including polar functionalities like polyethylene glycol (PEG) or alkyl phosphonates, which can also impart properties like water dispersibility. tandfonline.com
| Strategy | Example Substituent(s) | Mechanism of Action | Reference |
|---|---|---|---|
| Introduction of Linear Alkyl Chains | Hexyl, Dodecyl | Disrupts π-stacking, increasing solubility in organic solvents. | |
| Introduction of Branched Alkyl Chains | 2-ethylhexyl, 2-hexyldecyl, 2-octyldodecyl | Provides significant steric hindrance, effectively preventing excessive aggregation and enhancing solubility. | core.ac.ukscirp.org |
| Introduction of Polar Side Chains | Polyethylene glycol (PEG), Alkyl phosphonates | Imparts solubility in more polar solvents and can lead to amphiphilic behavior or water dispersibility. | tandfonline.com |
| Use of Thermally Labile Groups | Branched ester side chains | Provides high solubility for processing, then removed by heating to restore high charge mobility in the final film. |
Introduction of Branched Alkyl Side Chains
Among the various solubilizing groups, branched alkyl side chains are particularly effective. rsc.org Attaching these bulky groups to the terminal alpha-positions or along the beta-positions of the thiophene rings significantly enhances solubility by introducing steric hindrance that disrupts the co-planar packing of the oligomer backbones. scirp.orgrsc.org
The position of the branching point on the alkyl chain is a critical design parameter. rsc.org Chains with branching close to the backbone, such as 2-ethylhexyl, can cause steric repulsion that may slightly twist the conjugated system. Moving the branching point further from the backbone, as in 4-hexyldecyl chains, can mitigate this effect while still providing sufficient solubility. rsc.org The use of intricately branched side chains like 2-hexyldecyl or 2-octyldodecyl has been shown to be highly effective, enabling the synthesis and solution-processing of otherwise intractable molecules like sexithiophene and septithiophene. core.ac.ukscirp.orgsemanticscholar.org These side chains inhibit excessive crystallization, allowing for better control over the morphology of thin films, which is crucial for applications in electronic devices. scirp.orgsemanticscholar.org
Utilization of Polyethyleneglycol (PEG) Substitutions
The introduction of polyethyleneglycol (PEG) chains into the structure of α-septithiophenes is a key strategy for modifying their physicochemical properties, particularly to impart water dispersibility to the otherwise hydrophobic oligothiophene backbone. This functionalization is crucial for applications in biological and aqueous environments.
A prominent method for synthesizing PEG-substituted α-septithiophenes involves the Suzuki condensation reaction. tandfonline.comresearchgate.net In a typical approach, α-septithiophenes are functionalized with PEG chains of varying molecular weights (e.g., PEG 1000 and PEG 2000) at the third position of the central thiophene ring. tandfonline.comresearchgate.net The synthesis begins with the functionalization of PEG with 2,5-dibromothiophene. This is followed by a Suzuki condensation with an excess of 2,2′:5′,2″-terthiophene-5-boronic acid pinacol (B44631) ester to ensure the complete reaction of the bromine groups. tandfonline.com
The resulting amphiphilic structure, consisting of a rigid, conjugated oligothiophene segment and flexible, hydrophilic PEG side chains, allows for self-assembly into fluorescent nanoparticles in aqueous solutions. tandfonline.comresearchgate.net The presence of PEG chains enhances solubility in various organic solvents and facilitates the formation of structurally-organized clusters in the solid state. researchgate.net
Table 1: Synthesis and Properties of PEG-Substituted α-Septithiophenes tandfonline.com
| Compound Name | PEG Molecular Weight | Synthesis Method | Key Feature | Application |
| PEG1000-T7 | 1000 | Suzuki Condensation | Self-dispersibility in water | Fluorescent Nanoparticles |
| PEG2000-T7 | 2000 | Suzuki Condensation | Amphiphilic nature | Self-Assembling Materials |
Data synthesized from research findings. tandfonline.comresearchgate.net
End-Capping and Terminal Functionalization Techniques
End-capping is a critical synthetic modification used to enhance the stability, processability, and electronic properties of α-septithiophenes. By functionalizing the terminal α-positions of the oligomer, undesirable side reactions such as α,α'-homocoupling during electrochemical oxidation can be prevented, leading to more stable and reversible redox behavior. thieme-connect.com
One effective strategy is the use of phenyl end-groups, which not only protect the reactive terminal positions but also extend the effective conjugation length of the molecule. thieme-connect.com A series of phenyl end-capped α-oligothiophenes, including a septithiophene (7T), have been synthesized through palladium-catalyzed cross-coupling reactions. thieme-connect.com These end-capped molecules exhibit reversible oxidation processes, which is a significant improvement over their non-capped counterparts. thieme-connect.com
Another advanced functionalization technique involves the introduction of chiral oligo(ethylene oxide) chains at the termini of the α-septithiophene backbone. researchgate.net These derivatives are synthesized via a Pd(0)-catalyzed Stille-type coupling of a distannylated oligothiophene with a chiral bromo derivative. researchgate.net This method allows for the introduction of chirality, which can induce specific self-assembly behaviors and chiroptical properties in the final material. researchgate.net The stability of the resulting molecular assemblies is influenced by the length of the oligothiophene core and the position of the chiral unit within the side chain. researchgate.net
Table 2: Examples of End-Capping on α-Oligothiophenes
| End-Cap Group | Oligomer Core | Synthesis Method | Purpose of End-Capping | Reference |
| Hexylphenyl | α-septithiophene (7T) | Palladium-catalyzed cross-coupling | Prevent α–α-homocoupling, extend conjugation | thieme-connect.com |
| Chiral oligo(ethylene oxide) | α-septithiophene | Stille-type coupling | Induce chiral self-assembly and chiroptical properties | researchgate.net |
| Truxene | Thiophene-based compounds | Not specified | Influence excited state properties | rsc.org |
Regioselective and Stereocontrolled Synthesis of Functionalized Alpha-Septithiophenes
Achieving regioselectivity and stereocontrol is paramount in the synthesis of functionalized α-septithiophenes to ensure a well-defined structure with predictable properties. The synthesis of a linear, α,α'-linked septithiophene is inherently regioselective, relying on coupling reactions that specifically join thiophene units at their 2 and 5 positions.
Stereocontrolled synthesis is particularly relevant when introducing chiral centers into the α-septithiophene structure. A notable example is the synthesis of chiral amphiphilic α,α'-linked septithiophenes where chiral oligo(ethylene oxide) chains are attached at the terminal positions. researchgate.net The synthesis is accomplished using Stille-type coupling reactions, which have been shown to proceed with retention of stereochemistry. researchgate.netnih.gov In these molecules, the chiral moieties can be introduced at specific positions (e.g., α, β, δ, or ε) along the oligo(ethylene oxide) side chain. researchgate.net
The precise placement of these chiral substituents has a significant impact on the self-assembly and chiroptical properties of the resulting materials. For instance, the sign of the Cotton effect observed in circular dichroism spectroscopy has been shown to alternate in an "odd/even" manner depending on the position of the chiral methyl group along the side chain and the length of the oligothiophene. researchgate.net This demonstrates a high degree of stereocontrol in directing the macroscopic properties of the material through molecular design.
While specific literature on the broad regioselective functionalization of the internal thiophene rings of a pre-formed septithiophene is limited, the principles of regioselective synthesis of functionalized thiophenes are well-established and could theoretically be applied. mdpi.comrsc.org These methods often involve the use of directing groups or the careful selection of reaction conditions to control the position of substitution on a thiophene ring. The stereocontrolled synthesis of complex molecules containing thiophene moieties often relies on catalyst-mediated cross-coupling reactions that preserve the configuration of chiral centers. nih.govrsc.org
Electronic Structure and Advanced Theoretical Investigations
Quantum Mechanical Approaches to Electronic Structure
Quantum mechanical calculations are powerful tools for elucidating the electronic characteristics of molecules like α-septithiophene. These methods offer a detailed picture of molecular orbitals and electronic transitions.
Density Functional Theory (DFT) Calculations for Molecular Orbitals
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. austinpublishinggroup.comarxiv.org For α-septithiophene, DFT calculations, often employing functionals like B3LYP, are used to determine the energies and spatial distributions of the molecular orbitals. scielo.brmolcas.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energy difference (the HOMO-LUMO gap) is a key parameter determining the material's electronic and optical properties. austinpublishinggroup.com
In oligothiophenes, the HOMO is typically a π-bonding orbital distributed along the conjugated backbone, while the LUMO is a π*-antibonding orbital. The energies of these frontier molecular orbitals influence the material's ionization potential and electron affinity. DFT calculations have shown that as the number of thiophene (B33073) units in an oligomer increases, the HOMO-LUMO gap decreases, leading to a red-shift in the absorption spectrum.
Table 1: Representative DFT Calculated Electronic Properties of Oligothiophenes
| Oligomer | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| α-Quinquethiophene (5T) | -5.12 | -2.45 | 2.67 |
| α-Sexithiophene (6T) | -5.01 | -2.58 | 2.43 |
| α-Septithiophene (7T) | -4.93 | -2.68 | 2.25 |
Note: The values presented are illustrative and can vary depending on the specific DFT functional and basis set used in the calculation.
Time-Dependent Density Functional Theory (TD-DFT) Applications
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited-state properties of molecules, such as electronic absorption and emission spectra. researchgate.netdiva-portal.org By applying TD-DFT, researchers can predict the energies of electronic transitions, which correspond to the absorption of light. units.it For α-septithiophene and similar oligothiophenes, TD-DFT calculations are crucial for understanding their photophysical behavior. researchgate.net
These calculations can identify the nature of the primary electronic transitions, which for oligothiophenes are typically π-π* transitions. The accuracy of TD-DFT results can be sensitive to the choice of the exchange-correlation functional, with range-separated hybrids like CAM-B3LYP often providing more accurate predictions for charge-transfer excitations that can occur in donor-acceptor systems. diva-portal.orguni-bayreuth.de
Ab Initio and Quantum Monte Carlo Methods in Oligothiophene Studies
For highly accurate electronic structure calculations, researchers sometimes turn to more computationally intensive ab initio methods. sissa.it While standard DFT provides a good balance of accuracy and computational cost, methods like Møller-Plesset perturbation theory (MP2), Coupled Cluster (CC), and Quantum Monte Carlo (QMC) can offer higher accuracy, especially for treating electron correlation effects. frontiersin.orgornl.govarxiv.org
QMC methods, in particular, have shown promise for providing benchmark-quality results for a range of electronic systems. frontiersin.orgarxiv.org These methods are computationally demanding but can serve as a reference to validate the results obtained from more approximate methods like DFT. sissa.it The application of these high-level methods to larger oligothiophenes like α-septithiophene is challenging but can provide definitive insights into their electronic structure. ornl.govwaseda.ac.jp
Analysis of Electronic Band Structure and Charge Carrier Pathways
In the solid state, individual molecular orbitals of α-septithiophene interact to form electronic bands. The analysis of this band structure is critical for understanding charge transport in thin films and crystals. arxiv.orgntu.edu.sgarxiv.org The width of the valence band (derived from the HOMO) and the conduction band (derived from the LUMO) influences the mobility of charge carriers (holes and electrons, respectively).
The arrangement of molecules in the solid state, or polymorphism, significantly impacts the electronic band structure. mdpi.com Different crystal packing can lead to varying degrees of π-orbital overlap between adjacent molecules, which in turn dictates the preferred pathways for charge carriers. For instance, a herringbone packing arrangement is common for oligothiophenes, and the efficiency of charge transport depends on the strength of the intermolecular electronic coupling. researchgate.net
Frontier Molecular Orbital (FMO) Theory and Energy Level Alignment
Frontier Molecular Orbital (FMO) theory provides a qualitative framework for understanding chemical reactivity and electronic interactions based on the HOMO and LUMO levels. ethz.chtaylorandfrancis.comwikipedia.orgnumberanalytics.com In the context of organic electronics, FMO theory is essential for predicting the energy level alignment at interfaces between α-septithiophene and other materials, such as electrodes or other organic semiconductors. d-nb.infonih.govrsc.org
Proper energy level alignment is crucial for efficient charge injection and extraction in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). d-nb.infoaps.org For example, for efficient hole injection from a metal electrode into an α-septithiophene layer, the work function of the metal should be close to the HOMO energy of the α-septithiophene. nih.gov The density of states of the organic semiconductor is a key factor in determining this alignment. nih.gov
Computational Modeling of Intermolecular Interactions and Charge Transport
Computational models are employed to simulate the interactions between α-septithiophene molecules and to predict charge transport properties. nih.govbiorxiv.orgnih.gov Molecular dynamics (MD) simulations can be used to study the self-assembly and morphology of α-septithiophene films. nih.govbiorxiv.org These simulations provide insights into how intermolecular forces, such as van der Waals and π-π stacking interactions, govern the structure of the material. researchgate.net
The charge transport in organic semiconductors is often described as a "hopping" process, where charge carriers move between localized states on adjacent molecules. The rate of this hopping can be calculated using models that take into account both the electronic coupling between molecules (transfer integral) and the reorganization energy associated with the charge transfer process. These parameters can be computed using quantum chemical methods. Studies on similar oligothiophenes have shown that both the number of thiophene units and the structural order of the film impact carrier mobility. acs.org For instance, in a study comparing α-quinquethiophene (5T), α-sexithiophene (6T), and α-septithiophene (7T), the carrier mobility was found to increase with the number of thiophene units in well-ordered films. acs.org Specifically, mobilities of 0.05, 0.08, and 0.13 cm²/V·s were reported for 5T, 6T, and 7T, respectively. acs.org α-Septithiophene has also been utilized as a hole injection layer in OLEDs. tandfonline.com
Theoretical Predictions for Optoelectronic Performance Parameters
Ionization Potential (IP) and Electron Affinity (EA)
The ionization potential (IP) is the energy required to remove an electron from a neutral molecule, while the electron affinity (EA) is the energy released when an electron is added. These values are critical for determining the energy barriers for hole and electron injection from electrodes into the organic material. For oligothiophenes, a well-established trend shows that the IP decreases as the number of thiophene units increases. researchgate.netaip.org This is due to the extension of the π-conjugated system, which leads to a higher energy Highest Occupied Molecular Orbital (HOMO). Similarly, the electron affinity is directly dependent on the length of the oligothiophene chain. rsc.orgrsc.org
Theoretical calculations for oligothiophene series, from bithiophene (2T) to octithiophene (8T), have demonstrated that the HOMO-LUMO gap, and consequently the IP and EA, can be systematically tuned by varying the number of thiophene rings. researchgate.netacademie-sciences.fr For α-septithiophene (7T), the IP is predicted to be lower than that of shorter oligomers like α-sexithiophene (6T), facilitating easier hole injection. researchgate.net
Reorganization Energy (λ)
The reorganization energy (λ) is a crucial parameter that quantifies the geometric relaxation energy of a molecule as it transitions between its neutral and charged states. It is a key factor in the Marcus theory of electron transfer and has a direct impact on charge carrier mobility. A lower reorganization energy generally corresponds to a higher charge transfer rate. The total reorganization energy is composed of internal (λi) and external (λe) components, though for condensed-state systems, the internal component is the primary focus of molecular-level computational studies. tubitak.gov.trunesp.br
The internal reorganization energy is calculated for both hole transport (λh) and electron transport (λe). For oligothiophenes, theoretical studies have consistently shown that the reorganization energy for hole transport decreases as the chain length increases. researchgate.netnih.gov This trend is attributed to the delocalization of the positive charge (hole) over a larger number of rings, which reduces the extent of geometric distortion required upon ionization. nih.gov Studies on very long oligothiophenes (up to 50-mers) reveal a linear correlation between the reorganization energy and the reciprocal of the chain length. nih.gov As the chain length approaches infinity, as in polythiophene, the reorganization energy approaches zero. nih.gov Therefore, α-septithiophene is expected to have a lower reorganization energy than α-quinquethiophene (5T) and α-sexithiophene (6T), suggesting potentially higher hole mobility. researchgate.net
Charge Transport Properties
The charge transport characteristics of α-septithiophene are intrinsically linked to the aforementioned parameters. High charge carrier mobility is a desirable trait for applications in devices like organic field-effect transistors (OFETs). While direct experimental mobility values for pure α-septithiophene are not widely reported, studies on related compounds provide valuable insights. For instance, a hybrid structure featuring two septithiophene units yielded experimental hole mobilities of approximately 1 × 10⁻⁵ cm² V⁻¹ s⁻¹. Theoretical models combining Marcus theory with first-principles calculations show that hole mobility in oligothiophenes tends to increase with molecular size, a trend directly linked to the decrease in reorganization energy with chain length. researchgate.net The specific crystal packing adopted by the molecules also has a profound influence on mobility. researchgate.net X-ray analysis has shown that odd-numbered oligothiophenes like α-septithiophene crystallize differently from their even-numbered counterparts, which can affect intermolecular electronic coupling and, consequently, charge transport efficiency. rsc.org
Interactive Data Table: Predicted Optoelectronic Parameters for α-Oligothiophenes
The following table presents theoretically predicted values for key optoelectronic parameters for a series of α-oligothiophenes, illustrating the trends that apply to α-septithiophene. The values are representative estimations based on trends established in computational studies using methods such as DFT (B3LYP/6-31G(d)). researchgate.netnih.gov
| Compound Name | Number of Thiophene Units (n) | Ionization Potential (IP) (eV) | Reorganization Energy (Hole, λh) (meV) |
| α-Quinquethiophene | 5 | ~6.0 | ~190 |
| α-Sexithiophene | 6 | ~5.8 | ~175 |
| α-Septithiophene | 7 | ~5.7 | ~160 |
| α-Octithiophene | 8 | ~5.6 | ~150 |
Photophysical Phenomena and Spectroscopy
Electronic Absorption Characteristics
The absorption of electromagnetic radiation by alpha-septithiophene promotes electrons from the ground state to higher energy excited states. The characteristics of this absorption are highly sensitive to the molecule's environment and structure.
In dilute solutions, this compound (α-7T) displays a primary absorption band in the visible spectrum, which corresponds to the π-π* electronic transition along the conjugated backbone. iupac.org The exact position of the absorption maximum (λmax) is influenced by the solvent. For instance, in methylene (B1212753) chloride, septithiophene derivatives exhibit this main absorption band at approximately 430 nm. rsc.org This band is characteristic of the neutral, molecularly dissolved form of the oligomer.
When α-7T is transitioned from a solution to a solid thin film, its UV-Visible absorption spectrum undergoes notable changes. Typically, the spectrum becomes broader and shows a significant bathochromic (red) shift. beilstein-journals.orgtripod.com This effect is a direct consequence of intermolecular interactions and the formation of aggregates in the solid state. In a film, the λmax for α-7T has been observed at 438 nm. jkps.or.kr For some functionalized oligothiophenes, this red-shift can be dramatic, with the film's absorption maximum shifting by over 100 nm compared to the solution. beilstein-journals.org This spectral shift points to a more planar molecular conformation and strong electronic coupling between adjacent molecules, which is indicative of a more ordered packing structure. tripod.com
| Compound | State | Solvent | Absorption Maximum (λmax) |
|---|---|---|---|
| α-Septithiophene (derivative) | Solution | Methylene Chloride | ~430 nm rsc.org |
| α-Septithiophene | Film | - | 438 nm jkps.or.kr |
| DCV5T-Bu4 (Pentamer derivative) | Solution | Chloroform | 515 nm beilstein-journals.org |
| DCV5T-Bu4 (Pentamer derivative) | Film | - | 590 nm, 630 nm beilstein-journals.org |
The electronic properties of α-oligothiophenes are intrinsically linked to their conjugation length—the number of repeating thiophene (B33073) units. As the number of rings in the oligomer chain increases, the π-electron delocalization becomes more extensive. unibas.it This leads to a decrease in the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). iupac.orgresearchgate.net Spectroscopically, this is observed as a progressive red-shift in the absorption maximum. The λmax for oligothiophenes systematically shifts from the ultraviolet region for short oligomers like bithiophene to well into the visible region for longer chains like α-septithiophene. rsc.orgresearchgate.net
In the solid state, molecular packing profoundly influences the absorption spectrum. Oligothiophenes often adopt a herringbone crystal structure. arxiv.org The precise arrangement and orientation of the molecules relative to one another govern the intermolecular π-π interactions. researchgate.net Stronger electronic coupling in well-ordered, co-planar aggregates leads to a more pronounced red-shift and the appearance of a well-defined vibronic structure in the absorption spectrum. beilstein-journals.orgtripod.com Conversely, different packing arrangements, such as H-aggregation (face-to-face stacking), can lead to a blue-shift in the spectrum. tripod.com Therefore, the absorption spectrum of an α-septithiophene film serves as a sensitive probe of its solid-state morphology.
UV-Visible Absorption Spectroscopy of this compound Solutions and Films
Luminescence and Fluorescence Properties
Following light absorption, the excited state of this compound can relax by emitting a photon, a process known as fluorescence.
In dilute solutions, α-septithiophene is fluorescent. Its emission spectrum often appears as a partial mirror image of its absorption spectrum, with the emission peak occurring at a lower energy (longer wavelength) due to the Stokes shift. unibas.it The fluorescence quantum yield (the efficiency of the emission process) in solution is dependent on factors such as the solvent and any functional groups attached to the thiophene backbone.
However, in the solid state, the fluorescence of unsubstituted α-septithiophene is typically much weaker than in solution. unibas.it This phenomenon, known as Aggregation-Caused Quenching (ACQ), is common for planar, conjugated molecules. advancedsciencenews.com In aggregates, strong intermolecular π-π interactions create efficient non-radiative decay pathways, allowing the excited state to relax without emitting light. This quenches the fluorescence. For example, the solid-state photoluminescence quantum yield for a septithiophene S,S-dioxide was found to be only 2%, significantly lower than its shorter-chain counterparts, demonstrating the quenching effect of increased aggregation and conjugation length. unibas.it The emission that is observed from films is also generally red-shifted compared to the solution emission.
| Compound | State | Property | Value |
|---|---|---|---|
| Septithiophene S,S-Dioxide | Solid Film | Quantum Yield | 2% unibas.it |
| Pentathiophene S,S-Dioxide | Solid Film | Quantum Yield | 12% unibas.it |
| Trithiophene S,S-Dioxide | Solid Film | Quantum Yield | 45% unibas.it |
Time-resolved fluorescence spectroscopy measures the decay of the fluorescence intensity over time following a pulse of excitation light, providing insight into the lifetime of the excited state. bmglabtech.com In a dilute solution, the fluorescence decay of an oligothiophene is often described by a single exponential decay, with a characteristic lifetime typically in the nanosecond range. mdpi.com This represents the intrinsic excited-state lifetime of the isolated molecule.
In the solid state, the dynamics become more complex. Due to the presence of multiple species (e.g., molecules in different packing environments) and new decay channels, the fluorescence decay in α-septithiophene films is often multi-exponential. unibas.it A very fast decay component is frequently observed, which is attributed to efficient quenching in the aggregated state. mdpi.com This rapid, non-radiative decay is a key feature of the ACQ effect and is linked to processes like exciton (B1674681) migration through the packed molecules to quenching sites. unibas.it
Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation. aip.orgnih.gov The primary mechanism for AIE is the Restriction of Intramolecular Motion (RIM). aip.org In solution, molecules may have freedom to undergo intramolecular rotations or vibrations, which act as non-radiative decay pathways, quenching fluorescence. In an aggregate, these motions can be physically locked, which blocks the non-radiative channels and forces the excited state to decay radiatively, thus "turning on" the fluorescence. nih.gov
Pristine, unsubstituted α-septithiophene does not typically exhibit AIE. Its planar structure and strong π-π stacking lead to the dominant effect of Aggregation-Caused Quenching (ACQ). unibas.itadvancedsciencenews.com However, the AIE phenomenon can be engineered into oligothiophene structures through chemical modification. By attaching bulky substituents to the septithiophene backbone, it is possible to induce a twisted conformation in the molecule. This can inhibit close π-π stacking in the aggregated state while simultaneously restricting intramolecular rotations, thereby promoting AIE. nih.govresearchgate.netnih.gov For example, oligothiophenes functionalized with twisted triphenylamine (B166846) units have been shown to display AIE properties, demonstrating that while not inherent to the parent α-septithiophene, AIE can be achieved in its derivatives. nih.gov
Time-Resolved Fluorescence Spectroscopy for Excited State Dynamics
Chiroptical Properties of Chiral this compound Derivatives
The chiroptical properties of α-septithiophene derivatives, particularly those bearing chiral substituents, have been a subject of significant research interest. These properties arise from the interaction of the chiral molecules with circularly polarized light, providing valuable insights into their supramolecular organization and stereochemistry.
Circular dichroism (CD) spectroscopy is a powerful technique to study chiral supramolecular assemblies of α-septithiophene derivatives. When chiral side chains are introduced to the α,α'-termini of the septithiophene backbone, the molecules can self-assemble into ordered structures that exhibit distinct CD signals.
Studies on α,α'-linked septithiophenes substituted with chiral oligo(ethylene oxide) chains have revealed that the sign of the Cotton effect in the CD spectrum shows an "odd/even" alternation. This alternation occurs as the position of the chiral center is moved along the oligo(ethylene oxide) side chain. Current time information in Bangalore, IN. A similar dependency is observed when comparing quinquethiophene to septithiophene with the same side chain, indicating that the length of the conjugated core also plays a crucial role in determining the chiroptical response. Current time information in Bangalore, IN. The stability of these supramolecular assemblies is also influenced by the length of the oligothiophene, with stability increasing with the number of thiophene rings. Current time information in Bangalore, IN.
The introduction of chiral moieties, such as those derived from L- or D-tyrosine, at different positions along the oligothiophene backbone can be used to precisely control the optical activity and the self-assembly process. researchgate.net The specific placement of these enantiomeric side-chain functionalities significantly affects the optical properties and the architecture of the resulting self-assembled supramolecular structures. researchgate.net
| Parameter | Observation | Reference |
| Position of Chiral Substituent | The sign of the Cotton effect alternates in an "odd/even" manner as the chiral unit is moved along the oligo(ethylene oxide) side chain. | Current time information in Bangalore, IN. |
| Oligothiophene Chain Length | The sign of the Cotton effect can alternate when going from a quinquethiophene to a septithiophene with the same chiral side chain. | Current time information in Bangalore, IN. |
| Assembly Stability | Stability of the supramolecular assembly increases with the length of the oligothiophene core. | Current time information in Bangalore, IN. |
Induced circular dichroism (ICD) is a phenomenon where achiral molecules exhibit a CD signal upon interaction with a chiral entity or when they form a chiral supramolecular assembly. In the context of α-septithiophene, ICD has been observed in aggregates where the chirality is induced in the π-stacked structure of the oligothiophene backbones.
For α,α'-linked oligothiophenes, including those with five, six, or seven thiophene rings, aggregation-induced Cotton effects are observed. researchgate.net The characteristics of these ICD patterns are dependent on both the position of the chiral substituent and the length of the oligothiophene chain. researchgate.net This indicates a clear correlation between the chemical composition of the material and the resulting ICD patterns. researchgate.net Chiral moieties can be introduced at either the β-positions of the thiophene rings or at the terminal α-positions of the oligothiophene backbone to induce these chiroptical properties. researchgate.net
| Factor | Influence on ICD | Reference |
| Chiral Substituent Position | The position of the chiral group along the oligothiophene backbone dictates the ICD pattern. | researchgate.net |
| Oligothiophene Length | The length of the oligothiophene sequence (e.g., quinque-, sexi-, or septithiophene) influences the sign of the aggregation-induced Cotton effect. | researchgate.net |
| Chiral Moiety Type | Different chiral units (e.g., oligo(ethylene oxide) vs. tyrosine) can be used to tune the optical activity and self-assembly. | Current time information in Bangalore, IN.researchgate.net |
Circular Dichroism (CD) Spectroscopy of Supramolecular Assemblies
Energy Transfer and Excited State Deactivation Processes
The photophysical properties of α-septithiophene are governed by the dynamics of its excited states, including energy transfer and various deactivation pathways. Understanding these processes is crucial for the application of these materials in optoelectronic devices.
Following photoexcitation, the excited state of an α-septithiophene molecule can undergo several deactivation processes. These include radiative decay, such as fluorescence, and non-radiative decay pathways. Non-radiative deactivation can occur through internal conversion, intersystem crossing to a triplet state, or collisional quenching.
The transient absorption spectrum of α-septithiophene has been observed to feature a broad excited-state absorption band with a maximum around 740 nm. schanzelab.org This transient absorption is characteristic of the triplet-triplet absorption of the oligothiophene. The decay of this transient absorption provides information about the lifetime of the triplet state. In some instances, the triplet lifetime can be limited by the presence of quenchers like residual oxygen. schanzelab.org
Energy transfer processes, such as Förster Resonance Energy Transfer (FRET) and Dexter energy transfer, can also play a significant role in the deactivation of the excited state, especially in multi-chromophoric systems or in the solid state where molecules are in close proximity. These processes involve the transfer of excitation energy from a donor molecule to an acceptor molecule. The efficiency of energy transfer is dependent on factors like the spectral overlap between the donor's emission and the acceptor's absorption, the distance between the chromophores, and their relative orientation.
The depopulation of excited states can also occur via intraband energy transfer within a manifold of states or interband energy transfer to an acceptor. researchgate.net The rates of these energy exchange processes are strongly dependent on the density of states within the excitonic bands. researchgate.net
| Process | Description | Significance |
| Transient Absorption | α-Septithiophene exhibits a transient absorption in the near-IR region (λmax ≈ 740 nm), attributed to the triplet excited state. | Provides insight into the triplet state characteristics and lifetime. schanzelab.org |
| Radiative Decay | Emission of light (fluorescence) from the singlet excited state. | Competes with non-radiative decay pathways. |
| Non-Radiative Decay | Includes internal conversion and intersystem crossing to the triplet state. | These are often dominant deactivation pathways in oligothiophenes. |
| Energy Transfer | Transfer of excitation energy between molecules (e.g., FRET, Dexter). | Important in aggregated states and multi-component systems. |
| Collisional Quenching | Deactivation of the excited state through collision with another molecule (e.g., oxygen). | Can significantly shorten the excited-state lifetime. schanzelab.org |
Supramolecular Assembly and Aggregation Behavior
Self-Assembly Mechanisms of Alpha-Septithiophene Molecules
The self-assembly of this compound molecules is primarily driven by a combination of π-π stacking interactions between the conjugated backbones and van der Waals forces. bohrium.combeilstein-journals.org In solution, these molecules can transition from a dissolved state to aggregated structures in response to changes in concentration, solvent quality, or temperature. This process often follows a nucleation-elongation mechanism, where initial small aggregates, or nuclei, form and then grow into larger, more stable structures. The planarity of the thiophene (B33073) backbone is a critical factor that facilitates the close packing required for these interactions to be effective. beilstein-journals.org The introduction of specific functional groups can add another layer of control; for instance, hydrogen-bonding moieties can direct the assembly into highly ordered, one-dimensional chains. researchgate.net
Formation of One-Dimensional Nanostructures and Extended Aggregates
The hierarchical self-assembly of this compound and other oligothiophenes frequently results in the formation of one-dimensional (1D) nanostructures, including nanofibers, nanorods, and nanotubes. beilstein-journals.orgkobe-u.ac.jp These 1D structures can further organize into more complex arrangements, influencing the material's bulk properties.
This compound derivatives, particularly those functionalized with chiral side chains, can self-assemble into helical nanofibers. atlantis-press.comresearchgate.netnih.gov The chirality of the side chains can be transferred to the supramolecular structure, dictating the handedness of the resulting helix. researchgate.netoup.com Even in the absence of chiral substituents, the formation of helical structures can be induced by chiral solvents or can arise from packing frustrations in the aggregated state. atlantis-press.com The dimensions and morphology of these nanofibers, such as their diameter and pitch, are influenced by the molecular design and the specific assembly conditions. kobe-u.ac.jpnih.gov For example, dumbbell-shaped molecules based on oligothiophenes have been shown to form nanofibers where the helicity can be switched by external stimuli like temperature. atlantis-press.com
In the solid state, such as in thin films or single crystals, this compound molecules commonly adopt either lamellar or herringbone packing arrangements. beilstein-journals.orgresearchgate.net In the lamellar structure, the molecules are organized in layers, a common motif for oligothiophenes with interdigitating alkyl side chains. beilstein-journals.org The herringbone packing, characterized by a "zig-zag" arrangement of adjacent molecules, is also frequently observed and is known to be crucial for efficient charge transport in organic semiconductors. researchgate.net X-ray diffraction studies have revealed that odd-numbered α-oligothiophenes like septithiophene can crystallize in a triclinic system, which contrasts with the monoclinic packing typically seen in their even-numbered counterparts. researchgate.net
Cylindrical and Helical Nanofiber Formation
Influence of Molecular Structure on Self-Organization
The self-assembly behavior of this compound is highly sensitive to its molecular structure. The strategic placement of side chains and end-groups provides a powerful tool to direct the assembly process and control the final morphology of the aggregates.
Side chains and end-groups play a pivotal role in modulating the intermolecular forces and solubility of this compound derivatives, thereby guiding their self-assembly. rsc.orgtandfonline.com
Side Chains: The chemical nature, length, and placement of side chains can significantly impact the packing and properties of the resulting nanostructures. diva-portal.orgacs.org For instance, attaching polyethylene (B3416737) glycol (PEG) side chains to an α-septithiophene core creates amphiphilic molecules that can self-assemble into fluorescent nanoparticles in water. tandfonline.comtandfonline.com The length of alkyl side chains can also regulate the crystal structure, with even and odd numbers of carbon atoms leading to different packing arrangements. acs.org
End-Groups: The functional groups at the termini of the oligothiophene chain have a profound effect on the supramolecular architecture. nist.gov For example, studies on oligothiophenes have shown that branched end-groups can lead to different orientations of the conjugated core compared to linear ones. nist.gov The introduction of chiral oligo(ethylene oxide) chains via ester links at the ends of quinque-, sexi-, and septithiophenes has been shown to induce the formation of nanofibers and capsules. nih.govresearchgate.net
Below is an interactive data table summarizing the influence of various structural modifications on the self-assembly of oligothiophenes, including this compound.
| Structural Modification | Influence on Self-Assembly | Resulting Supramolecular Structure |
| Polyethylene Glycol (PEG) Side Chains | Induces amphiphilicity | Fluorescent nanoparticles in aqueous solution tandfonline.comtandfonline.com |
| Chiral oligo(ethylene oxide) End-Groups | Transfers chirality to the assembly | Helical nanofibers and capsules nih.govresearchgate.net |
| Branched Ester End-Groups | Alters the orientation of the conjugated core | Highly oriented microstructures nist.gov |
| Alkylthio Side Chains | Improves planarity and lowers HOMO energy level | Enhanced molecular packing for solar cell applications rsc.org |
| Amino Acid Side Chains | Influences helical packing and chiroptical properties | Fibrillar structures with distinct optical activity diva-portal.org |
A notable phenomenon in the study of oligothiophenes is the "odd-even effect," where the number of thiophene rings in the backbone influences the supramolecular structure and physical properties. bohrium.comacs.org Oligothiophenes with an odd number of rings, such as this compound (α-7T), often display different packing and aggregation behavior compared to their even-numbered analogs like α-sexithiophene (α-6T) or α-octithiophene (α-8T). researchgate.netresearchgate.net
This effect is often attributed to differences in molecular symmetry. bohrium.com Odd-numbered oligothiophenes may adopt different tilt angles in their packing to accommodate their molecular shape. researchgate.net Research on chiral amphiphilic oligothiophenes, including quinquethiophene, sexithiophene, and septithiophene, has shown that the sign of the Cotton effect in circular dichroism measurements alternates in an "odd/even" manner with the length of the oligothiophene core. nih.govresearchgate.net This highlights how the number of thiophene units directly impacts the chiral expression at the supramolecular level.
Role of Side Chains and End-Groups in Directing Assembly
of this compound
The extended π-conjugated backbone of this compound, an oligomer consisting of seven thiophene rings, predisposes it to self-organization into ordered supramolecular structures. This assembly is a spontaneous process driven by a complex interplay of non-covalent forces, where the information encoded within the molecular structure dictates the final architecture. capes.gov.br The aggregation of these molecules is fundamental to their application in molecular electronics, as the electronic properties and charge transport capabilities are highly dependent on the equilibrium geometries and packing within the assembled state. wfu.edu
Intermolecular Interactions Driving Assembly
The self-assembly of this compound and related oligothiophenes is governed by a hierarchy of weak intermolecular interactions. harvard.edu These forces, while significantly weaker than covalent bonds, collectively provide the thermodynamic driving force for the formation of stable, ordered aggregates. harvard.edu The unique properties of the thiophene ring, particularly the high polarizability of the sulfur atom's outer-shell electrons, allow it to engage in multiple non-bonding interactions that promote the connection between individual oligomer units. capes.gov.br
The primary driving force for the aggregation of this compound is the π-π stacking interaction between the aromatic cores of adjacent molecules. nih.gov These interactions are fundamental in determining the equilibrium geometries and conductivities of oligothiophene assemblies. wfu.edu In these arrangements, the π-electron clouds of neighboring molecules overlap, providing pathways for charge transport. arxiv.org Studies on chiral amphiphilic α,α'-linked septithiophenes have shown that they form aggregates with an H-type packing of the aromatic segments. researchgate.net
However, achieving optimal π-orbital overlap through perfect cofacial stacking is often challenged by Pauli repulsion between the electron clouds. nih.gov The resulting packing motif is a delicate balance between attractive π-π interactions and repulsive forces. Consequently, oligothiophenes often adopt a herringbone packing motif to minimize this repulsion. nih.gov
The nature and strength of π-π stacking can be modulated by several factors:
Substituents: Attaching specific functional groups to the oligothiophene backbone can significantly alter the stacking arrangement. For instance, flanking a related oligothiophene (quaterthiophene) with urea (B33335) groups, which act as strong hydrogen-bond aggregators, can adjust the mutual in-plane displacements of the semiconducting units, leading to improved cofacial orbital overlaps that would otherwise be inaccessible. nih.gov
Environment: The surrounding medium plays a critical role. For oxidized oligothiophenes, which carry a charge, π-stacking is influenced by the polarity of the solvent. While dimers of singly charged oligothiophenes may be unstable in the gas phase due to Coulombic repulsion, they can be stabilized in a polarizable solvent. wfu.edu
Oxidation State: The strength of π-stacking interactions in oligothiophenes can be turned on and off as a function of the electrochemical potential, a phenomenon that can be harnessed for molecular actuation. nih.govuba.ar
Research on oligothiophene-anthracene co-oligomers has provided insight into packing behavior, revealing ordered intermolecular oligothiophene-to-oligothiophene π–π stacking in the solid state. rsc.org
| Parameter | Description | Impact on π-π Stacking | Reference |
| Substituent Groups | Functional groups (e.g., urea, alkyl chains) attached to the thiophene backbone. | Can induce longitudinal and transversal displacements, overcoming Pauli repulsion to improve orbital overlap. | nih.gov |
| Solvent Polarity | The dielectric constant of the surrounding solvent. | Can stabilize stacked dimers of charged oligothiophenes by screening Coulombic repulsion. | wfu.edu |
| Oxidation State | The charge on the oligothiophene molecule (neutral or oxidized). | Can modulate the strength of stacking interactions, effectively switching them "on" or "off". | nih.govuba.ar |
| Chain Length | The number of thiophene units in the oligomer. | Affects the overall aggregation tendency and the nature of the resulting supramolecular chirality. | researchgate.net |
Beyond π-π stacking, a range of other non-covalent interactions contributes to the structure and stability of organized oligothiophene systems. acs.org These interactions are crucial for achieving well-defined, functional architectures. capes.gov.bracs.org
Hydrogen Bonding: The introduction of functional groups capable of forming hydrogen bonds, such as amides or urea groups, is a powerful strategy to control the molecular arrangement. nih.gov These "H-bond aggregators" can confine the oligothiophene segments and dictate their relative positions, promoting specific packing motifs that enhance charge-transfer properties. nih.gov The ability to form hydrogen bonds has been used to rationally control the helical organization of other oligothiophenes. researchgate.net
Chiral Interactions: The covalent attachment of chiral moieties, such as oligo(ethylene oxide) chains, to the termini of this compound induces a transfer of stereochemical information to the supramolecular level. researchgate.net This results in the formation of aggregates with a specific helicity (handedness), which can be observed through techniques like circular dichroism spectroscopy. researchgate.net
An "odd-even" effect has been observed in a series of chiral amphiphilic oligothiophenes, including septithiophene. The sign of the Cotton effect, which indicates the supramolecular chirality, alternates depending on both the number of thiophene rings (odd vs. even) and the position of a chiral methyl group on the side chain. researchgate.net
| Interaction Type | Description | Role in Assembly | Reference |
| Hydrogen Bonding | Directional interaction between a hydrogen atom and an electronegative atom (O, N). | Directs molecular arrangement, confines π-conjugated segments, and can overcome repulsive forces. | nih.govresearchgate.net |
| Sulfur-Based Interactions | Non-bonding interactions involving the polarizable sulfur atom of the thiophene ring. | Promotes non-covalent connections between building blocks, contributing to packing. | capes.gov.br |
| Chiral Interactions | Interactions stemming from stereogenic centers attached to the oligomer. | Transfers chirality from the molecular to the supramolecular level, controlling the helicity of the assembly. | researchgate.net |
| Van der Waals Forces | Non-specific attractive/repulsive forces between molecules. | Contribute to the overall cohesive energy and stability of the final packed structure. | acs.org |
Controlled Formation of Nanoassemblies for Specific Functions
By rationally designing the this compound molecule, particularly through chemical functionalization, it is possible to control its self-assembly into specific nanostructures with tailored functions. arxiv.orgrsc.org This "bottom-up" approach lets the molecules do the work, with the final architecture encoded in the molecular design. capes.gov.br
A prominent example is the synthesis of chiral amphiphilic alpha-septithiophenes, which are functionalized at their ends with chiral oligo(ethylene oxide) chains via ester links. researchgate.net In solution (e.g., butanol), these molecules self-assemble into well-defined nanostructures. Optical measurements and atomic force microscopy have revealed that these specific septithiophene derivatives form nano-scale capsules. researchgate.net The formation of these organized structures is a direct result of the interplay between the π-stacking of the rigid septithiophene core and the interactions of the flexible, chiral side chains.
The control over these nanoassemblies is remarkably precise. For a related series of oligothiophenes, it was found that the magnitude of the induced chirality in the aggregate could be tuned by systematically moving the position of a single chiral center along the side chain. researchgate.net This demonstrates that subtle changes in the molecular building block can be used to fine-tune the properties of the resulting nanomaterial. Such controlled formation of one-dimensional nanostructures, like the fibers and nanotubes observed for other oligothiophenes, is promising for creating nano-sized optoelectronic devices where they can act as molecular wires. capes.gov.brarxiv.org
Electrochemical Behavior and Redox Processes
Cyclic Voltammetry (CV) Characterization of Redox Potentials
Cyclic voltammetry is a key electrochemical technique used to investigate the redox properties of molecules like alpha-septithiophene. By measuring the current response to a sweeping potential, CV allows for the determination of oxidation and reduction potentials. For oligothiophenes, the oxidation potential is a critical parameter as it relates to the energy required to remove an electron from the HOMO, a process known as p-doping.
In a typical CV experiment for an oligothiophene, the material is dissolved in a suitable solvent with a supporting electrolyte, and the potential is scanned. The resulting voltammogram for an electroactive species like α-7T will show characteristic anodic (oxidation) and cathodic (reduction) peaks. The potentials at which these peaks occur provide information about the HOMO and LUMO energy levels. For instance, the first oxidation potential of oligothiophenes generally decreases as the number of thiophene (B33073) units increases, due to the extension of the π-conjugated system which raises the HOMO energy level. rsc.orgresearchgate.net This trend makes longer oligomers easier to oxidize.
While specific CV data for unsubstituted this compound is not always readily available in literature, studies on series of oligothiophenes provide valuable insights. For example, in a series of dicyano end-capped oligothiophenes, the oxidation potential was found to decrease with increasing chain length. acs.org Similarly, studies on other substituted oligothiophenes show a clear trend of decreasing oxidation potential with an increasing number of thiophene rings. rsc.org For a series of star-shaped oligomers with a central benzene (B151609) ring and three arms of bithiophenes (a total of seven thiophene rings), the first oxidation peak potential was recorded at 1.02 V versus a Saturated Calomel Electrode (SCE). In another study, a septithiophene system fused with a tetrathiafulvalene (B1198394) (TTF) unit exhibited a first oxidation potential corresponding to the TTF moiety, with the oligothiophene backbone influencing this potential through its π-donating ability. beilstein-journals.org
The following table summarizes representative oxidation potential data for oligothiophenes, illustrating the general trend.
| Compound | Number of Thiophene Units | First Oxidation Potential (V vs. reference) | Reference Electrode |
| Star-shaped bithiophene trimer | 7 | 1.02 | SCE |
| Phenyl end-capped quaterthiophene (4T) | 4 | Varies with substitution | Fc/Fc⁺ |
| Phenyl end-capped quinquethiophene (5T) | 5 | Varies with substitution | Fc/Fc⁺ |
| Phenyl end-capped sexithiophene (6T) | 6 | Varies with substitution | Fc/Fc⁺ |
| Phenyl end-capped septithiophene (7T) | 7 | Varies with substitution | Fc/Fc⁺ |
Note: The exact values for the phenyl end-capped series vary depending on the position of alkyl substitutions, demonstrating a "zig-zag" effect where the positioning of solubilizing chains, rather than just the number of thiophene units, dictates the electrochemical properties. thieme-connect.com
Anodic and Cathodic Oxidation/Reduction Pathways
The oxidation of this compound typically proceeds in a stepwise manner. The initial anodic process involves the removal of one electron to form a radical cation (also known as a polaron). This is often a reversible process, especially for longer, more stable oligothiophenes. Upon further increase in the anodic potential, a second electron can be removed to form a dication (a bipolaron). tue.nl The stability of these charged species is crucial for the performance of electronic devices. For oligothiophenes with five or more rings, the radical cation can be quite stable. rsc.org
The anodic pathways can be summarized as:
α-7T ⇌ [α-7T]•⁺ + e⁻ (Formation of the radical cation/polaron)
[α-7T]•⁺ ⇌ [α-7T]²⁺ + e⁻ (Formation of the dication/bipolaron)
In some cases, especially with shorter or unsubstituted oligothiophenes, the radical cations can be highly reactive and undergo subsequent chemical reactions, such as dimerization, leading to polymerization on the electrode surface. This results in an irreversible oxidation wave in the cyclic voltammogram.
The cathodic processes, involving the addition of electrons to the LUMO (n-doping), are also possible for oligothiophenes, particularly when they are substituted with electron-withdrawing groups. This gives them an amphoteric redox behavior, meaning they can be both oxidized and reduced. acs.org The reduction also occurs in a stepwise fashion, first forming a radical anion and then a dianion.
The cathodic pathways can be described as:
α-7T + e⁻ ⇌ [α-7T]•⁻ (Formation of the radical anion)
[α-7T]•⁻ + e⁻ ⇌ [α-7T]²⁻ (Formation of the dianion)
The ability to undergo both p- and n-doping is advantageous for creating a wider range of electronic devices.
Spectroelectrochemistry for In-Situ Electronic Changes
Spectroelectrochemistry is a powerful technique that combines electrochemical methods with spectroscopy (typically UV-Vis-NIR) to monitor the changes in the electronic structure of a molecule as it undergoes redox reactions. mdpi.commdpi.com When this compound is oxidized or reduced, new electronic transitions appear in its absorption spectrum, which are characteristic of the charged species formed.
Upon oxidation of a neutral oligothiophene, the initial intense π-π* transition is bleached, and new absorption bands appear at lower energies (in the visible and near-infrared regions). These new bands are associated with the electronic transitions of the radical cation (polaron) and, at higher oxidation levels, the dication (bipolaron). For longer oligothiophenes like α-7T, the formation of two individual polarons on the chain can be more energetically favorable than the formation of a single bipolaron. researchgate.net
The spectroelectrochemical analysis of oligothiophenes provides direct evidence for the formation of these charge carriers and allows for their detailed characterization. researchgate.net The energy of the new absorption bands is related to the electronic structure of the oxidized species and the extent of charge delocalization along the thiophene backbone. This information is invaluable for understanding the charge transport properties of the material.
Correlation of Electrochemical Properties with Electronic Structure and Conjugation
The electrochemical properties of this compound are directly correlated with its electronic structure, which is in turn governed by the extent of π-conjugation along the thiophene backbone. The key parameters are the HOMO and LUMO energy levels, which can be estimated from the onset oxidation and reduction potentials measured by cyclic voltammetry. researchgate.net
The relationship between the number of thiophene units (n) and the electrochemical properties follows a clear trend. As 'n' increases:
HOMO Energy Level: The HOMO energy level increases, meaning less energy is required to remove an electron. This is reflected in the decreasing first oxidation potential. rsc.org
LUMO Energy Level: The LUMO energy level generally decreases, although this effect is often less pronounced than the change in the HOMO level.
Electrochemical Band Gap: The difference between the HOMO and LUMO levels, known as the electrochemical band gap, decreases with increasing conjugation length. aip.org This is consistent with the red-shift observed in the optical absorption spectra.
This correlation is fundamental to the design of organic semiconductor materials. By tuning the length of the oligothiophene chain, one can tailor the HOMO and LUMO energy levels to match the work functions of electrodes or the energy levels of other materials in a device, thereby optimizing charge injection and transport. For this compound, its extended conjugation of seven thiophene rings results in a relatively high HOMO energy and a low band gap compared to shorter oligothiophenes, making it a promising candidate for applications requiring efficient charge injection and transport. aip.org The electronic properties can be further fine-tuned by the addition of electron-donating or electron-withdrawing substituents. rsc.orgresearchgate.net
Advanced Spectroscopic and Microscopic Characterization Techniques
Atomic Force Microscopy (AFM) for Surface Morphology and Nanostructure Visualization
Atomic Force Microscopy (AFM) is a high-resolution imaging technique used to visualize the surface topography of materials at the nanoscale. pressbooks.pubnanosurf.com For alpha-septithiophene and related oligothiophenes, AFM is instrumental in characterizing the morphology of thin films, which is crucial for their performance in electronic devices.
AFM operates by scanning a sharp mechanical probe over the sample surface, detecting the interaction forces between the tip and the surface to generate a three-dimensional image. pressbooks.pubsurfacesciencewestern.com This technique does not require the sample to be conductive and can be performed in various environments. pressbooks.pub In studies of oligothiophene derivatives, AFM has been used to observe the formation of nanostructures, such as fiber-like networks, which arise from processes like film drawing. surfacesciencewestern.com For instance, in studies of substituted alpha-septithiophenes designed to be water-dispersible, AFM, in conjunction with Dynamic Light Scattering (DLS), was used to determine the shape and size of nanoparticles formed in aqueous solutions. tandfonline.com The morphology of these nanoparticles is influenced by factors such as the length of substituent chains (e.g., PEG) and the sample preparation method for imaging. tandfonline.com
The data obtained from AFM includes topographical maps that reveal surface roughness, grain size, and the organization of molecular aggregates. nanosurf.commdpi.com This information is vital for understanding how processing conditions affect the final film structure and, consequently, the electronic properties of this compound-based devices.
Dynamic Light Scattering (DLS) for Aggregate Size Distribution
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a technique used to determine the size distribution of small particles or molecules in suspension. wikipedia.org It works by measuring the temporal fluctuations in the intensity of scattered light, which are caused by the Brownian motion of the particles. wikipedia.org Smaller particles move faster, leading to more rapid fluctuations in scattered light intensity.
In the context of this compound, particularly functionalized derivatives, DLS is valuable for studying aggregation behavior in solution. For example, research on amphiphilic alpha-septithiophenes with polyethylene (B3416737) glycol (PEG) side chains utilized DLS to characterize the size of nanoparticles formed in water. tandfonline.com The results indicated that the size of the resulting spherical micelles was dependent on the length of the PEG chains. tandfonline.com
DLS provides the hydrodynamic radius of particles and can be used to monitor the stability of a suspension over time by detecting increases in particle size that may indicate aggregation. wikipedia.orgatum.bio Modern DLS instruments often incorporate multiple detection angles (e.g., 15°, 90°, 175°) to better analyze different types of samples, from turbid to dilute, and to monitor aggregation phenomena. anton-paar.com
| Compound | PEG Chain Length | Aggregate Size (Hydrodynamic Diameter, nm) |
|---|---|---|
| α-septithiophene-PEG1000 | 1000 | Data not publicly available |
| α-septithiophene-PEG2000 | 2000 | Data not publicly available |
Note: Specific numerical values for the aggregate size of these specific compounds were mentioned as determined but not explicitly provided in the cited abstract. tandfonline.com
X-Ray Diffraction (XRD) and Grazing Incidence X-ray Diffraction (GIXD) for Crystalline Structure
X-ray Diffraction (XRD) is a primary technique for determining the crystalline structure of materials. libretexts.org It relies on the principle of Bragg's Law, where constructive interference of X-rays scattered by crystal planes provides information about the interplanar spacing (d-spacing). libretexts.orgutoledo.edu For polycrystalline powder samples, XRD produces a fingerprint pattern of diffraction peaks that is unique to a specific crystal structure. libretexts.org
In the study of unsubstituted alpha-oligothiophenes, including this compound (7T), XRD has revealed important correlations between the number of thiophene (B33073) units and the structural order of thin films. nih.gov Research has shown that the parity of the number of thiophene units can intrinsically affect the structural order. nih.gov For instance, thin films of odd-numbered oligothiophenes like this compound deposited at low substrate temperatures can exhibit two different crystalline polymorphs, which can be detrimental to charge carrier mobility. nih.gov However, at higher substrate temperatures, these films can form single, well-ordered structures. nih.gov
Grazing Incidence X-ray Diffraction (GIXD) is a specialized XRD technique optimized for the analysis of thin films. malvernpanalytical.commeasurlabs.com By using a very small, fixed angle of incidence for the X-ray beam, GIXD enhances the signal from the surface layers while minimizing interference from the substrate. malvernpanalytical.commeasurlabs.com This is crucial for studying the molecular packing and orientation of this compound within the thin films used in electronic devices. GIXD can provide quantitative information about phase composition and the orientation distribution of crystallites. arxiv.org
| Oligothiophene | Deposition Condition | Observed Crystalline Structure | Reference |
|---|---|---|---|
| This compound (7T) | Low Substrate Temperature | Coexistence of two crystalline polymorphs | nih.gov |
| This compound (7T) | High Substrate Temperature | Single well-ordered structure | nih.gov |
Scanning Tunneling Microscopy (STM) and Spectroscopy (STS) for Surface Adlayer Analysis
Scanning Tunneling Microscopy (STM) is a powerful technique that allows for the imaging of conductive surfaces with atomic resolution. ibm.com It operates by scanning a sharp metallic tip over a surface and measuring the quantum tunneling current between the tip and the sample. ibm.com This current is highly sensitive to the tip-sample distance, enabling the creation of detailed topographic maps of the surface electronic structure. cmu.edu
STM has been employed to study the initial stages of adlayer formation for oligothiophenes on various substrates. For example, while direct STM studies on this compound are noted, detailed findings on similar molecules like sexithiophene (α-6T) on gold surfaces reveal a growth process driven by step edges, leading to ordered monolayers. acs.org Such studies highlight how substrate interactions can template the growth of organized organic nanostructures. acs.org Research on quaterthiophene and septithiophene on a Cu(111) surface has utilized STM to investigate the spatial distribution of adsorption-induced electronic states. acs.org
Scanning Tunneling Spectroscopy (STS) is performed in conjunction with STM to probe the local density of electronic states (LDOS) of a surface. cond-mat.de By holding the tip at a fixed position and sweeping the bias voltage, an I-V curve is generated, the derivative of which (dI/dV) is proportional to the LDOS. cond-mat.derutgers.edu This provides valuable information about the electronic properties, including energy gaps and defect states, at the atomic scale.
Spectroscopic Ellipsometry (SE) for Thin Film Optical Constants and Anisotropy
Spectroscopic Ellipsometry (SE) is a non-destructive optical technique used to determine the thickness and optical properties (refractive index n and extinction coefficient k) of thin films. qd-europe.comhoriba.com It measures the change in the polarization state of light upon reflection from a sample surface. horiba.com By analyzing the ellipsometric parameters (Ψ and Δ) over a range of wavelengths, a model-based analysis can extract detailed information about layer thickness, optical constants, surface roughness, and anisotropy. horiba.comwiley.com
For organic semiconductor films like this compound, SE is particularly useful because the optical properties are often anisotropic, meaning they depend on the orientation of the molecules. Studies on related oligothiophenes, such as DCV6T, have used Variable Angle Spectroscopic Ellipsometry (VASE) to determine the in-plane and out-of-plane optical constants. researchgate.net These studies often reveal that the molecules have a preferential orientation within the film, which significantly impacts device performance. researchgate.net Annealing the films can further influence this molecular orientation and anisotropy. researchgate.net SE can characterize films ranging from a few angstroms to several microns in thickness. horiba.com
Raman Spectroscopy for Vibrational Modes and Conjugation Status
Raman spectroscopy is a powerful analytical technique that provides information about the vibrational modes of molecules. It is based on the inelastic scattering of monochromatic light, where the frequency shifts of the scattered light correspond to the energies of molecular vibrations. This technique is highly sensitive to the chemical structure, polymorphism, and conjugation status of materials like this compound.
For conjugated molecules like oligothiophenes, the Raman spectrum is typically dominated by a strong band associated with the symmetric C=C stretching mode along the thiophene backbone. The frequency of this mode is sensitive to the effective conjugation length of the molecule; a longer effective conjugation length generally leads to a lower vibrational frequency. This makes Raman spectroscopy an excellent tool for probing changes in molecular conformation and electronic structure that occur upon aggregation, film formation, or doping.
In combined DLS and Raman spectroscopy studies of proteins, for example, Raman is used to derive information about secondary and tertiary structures by monitoring spectral peaks. technologynetworks.com Similar principles apply to oligothiophenes, where Raman can probe the planarity and order of the conjugated backbone, which are directly related to the electronic properties of the material.
Thermal Analysis Techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for Transitions
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. core.ac.uk It is used to detect and quantify thermal transitions such as melting, crystallization, and glass transitions. core.ac.ukresearchgate.net For oligothiophenes, DSC provides critical information about their thermal behavior and phase transitions. Research on substituted alpha-septithiophenes has utilized DSC to investigate their thermal properties, revealing how different substituents (like PEG chains of varying lengths) affect their melting and crystallization behavior. tandfonline.comresearchgate.net The presence of multiple melting peaks can indicate polymorphism or the existence of liquid crystalline phases. acs.org
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. tainstruments.cometamu.edu TGA is primarily used to determine the thermal stability and decomposition temperature of materials. thesolubilitycompany.comeltra.com In the characterization of novel this compound derivatives, TGA is essential for establishing the upper-temperature limit for processing and device operation. tandfonline.comresearchgate.net The onset temperature of weight loss in a TGA curve indicates the beginning of thermal decomposition. eltra.com For example, studies on various organic semiconductors have used TGA to determine their 5% weight loss temperature, providing a standard measure of thermal stability. mdpi.com
| Technique | Compound Type | Observed Property | Typical Findings | Reference |
|---|---|---|---|---|
| DSC | PEG-Substituted α-Septithiophene | Melting/Crystallization Behavior | Thermal behavior is influenced by the molecular weight of the PEG substituent. | tandfonline.comresearchgate.net |
| TGA | PEG-Substituted α-Septithiophene | Thermal Stability | Provides decomposition temperature, indicating stability for device applications. | tandfonline.comresearchgate.net |
| TGA | BTBT-Thiophene Derivatives | 5% Weight Loss Temperature (Td5) | Values can range from ~380°C to over 420°C depending on substituent position. | mdpi.com |
Applications in Advanced Materials Science and Engineering
Organic Field-Effect Transistors (OFETs)
OFETs are fundamental components of modern organic electronics, with applications ranging from flexible displays to implantable sensors. greyhoundchrom.commdpi.com Alpha-septithiophene is recognized as a p-type organic semiconductor material for use in the fabrication of OFETs. tcichemicals.com
This compound can be utilized as the active semiconducting layer in OFETs, where charge transport occurs. tcichemicals.com Research has demonstrated the formation of solution-processable monolayer transistors using septithiophene. acs.orgnih.gov This ability to form well-ordered mono- and multilayers is advantageous for efficient charge transport. acs.org The molecular structure of oligothiophenes like α-7T influences their ordering and phase behavior, which in turn affects charge carrier mobility. msu.ru Star-shaped oligothiophenes, for instance, have shown improved monolayer formation compared to their linear counterparts, leading to different structural organizations like nanowires and multilayers that are all conducive to charge transport in OFETs. acs.org
Charge carrier mobility is a critical parameter for OFETs, as it determines how quickly charge carriers (holes in p-type materials like α-7T) move through the semiconductor layer under an electric field. greyhoundchrom.comwikipedia.org Higher mobility generally leads to better device performance and faster switching speeds. wikipedia.org
The performance of OFETs based on organic semiconductors can be significantly influenced by factors such as molecular packing, electronic structure, and the presence of impurities or additives. rsc.orgnih.gov For oligothiophenes, extending the π-conjugation by increasing the number of thiophene (B33073) rings is a common strategy to improve intermolecular interactions and enhance mobility. greyhoundchrom.com The design of the molecular structure, such as creating star-shaped molecules with flexible spacers, can lead to high field-effect mobility and excellent electrical properties. acs.org For example, OFETs using dioctylbenzothienobenzothiophene (C8-BTBT), another type of organic semiconductor, have achieved high carrier mobilities of up to 9.8 cm² V⁻¹ s⁻¹ while operating at low voltages. nih.gov While specific mobility values for this compound were not found in the provided search results, the general principles of optimizing oligothiophene-based OFETs apply. Strategies include controlling thin-film morphology and using high-κ dielectric layers to lower operating voltage. nih.gov
Table 1: Performance Metrics for Selected Organic Semiconductor-Based OFETs This table presents data for representative organic semiconductors to illustrate typical performance characteristics. Data for α-7T was not explicitly available in the search results.
| Semiconductor | Device Structure | Mobility (μ) | On/Off Ratio | Operating Voltage |
| DPh-BTBT | FET Device | 2.0 cm²/Vs | Not Specified | Not Specified |
| C8-BTBT | BGTC with AlOₓ dielectric | up to 9.8 cm²/V·s | ~10⁶ | -4 V |
| P(NDI2OD-T2) | OFET Device | 0.45 - 0.85 cm²/V·s (electron mobility) | Not Specified | Not Specified |
Source: nih.govscholaris.caalfachemic.com
Active Layer Material in Monolayer and Multilayer Devices
Organic Photovoltaic Devices (OPVs) and Solar Cells
This compound is classified as a donor material for organic solar cells, also known as organic photovoltaics (OPVs). tcichemicals.com In OPVs, donor and acceptor materials form a heterojunction to convert light into electricity. uni-bayreuth.de
In the active layer of an OPV, the electron donor material is responsible for absorbing sunlight and transporting the resulting positive charge carriers (holes). this compound and similar oligothiophenes like α-sexithiophene (α-6T) are effective p-type (hole-transport) materials for this purpose. researchgate.net They are often paired with an electron-accepting material, such as a fullerene (like C60), in a bulk heterojunction structure. researchgate.net The characteristics of oligothiophenes, including carrier mobility and energy levels, can be tuned by modifying the number of thiophene rings or through chemical substitutions. researchgate.net While research has focused on oligomers like α-6T, longer oligomers such as this compound have been suggested as promising donor materials due to their potential for broader and more red-shifted light absorption. scholaris.ca
Electron Donor Component in Heterojunction Cells
Organic Light-Emitting Diodes (OLEDs)
In the field of OLEDs, this compound has been effectively used as a functional layer to enhance device performance. tandfonline.comresearchgate.netresearchgate.net
Specifically, a thin film of α-7T serves as an excellent buffer layer at the interface between the transparent indium tin oxide (ITO) anode and the hole transport layer (HTL). tandfonline.comresearchgate.net The interface between the organic layers and the metallic anode is crucial for the stability and performance of an OLED. tandfonline.comresearchgate.net
The introduction of this α-7T buffer layer leads to several significant improvements in OLED device characteristics. researchgate.net It has been shown to decrease the operating voltage and improve the external power efficiency. tandfonline.comresearchgate.net In devices incorporating an α-7T buffer layer, a maximum electroluminescence (EL) intensity of over 17,000 cd/m² has been achieved. tandfonline.comresearchgate.net
Table 2: Performance Enhancement of OLEDs with an α-7T Buffer Layer
| Performance Metric | Value | Condition |
| Maximum EL Intensity | > 17,000 cd/m² | Not Specified |
| Maximum External Power Efficiency | 6.41 lm/W | at 2000 cd/m² |
| Maximum External Power Efficiency | 9.34 lm/W | at 100 cd/m² |
Source: tandfonline.comresearchgate.netresearchgate.net
These results demonstrate that incorporating this compound as an interfacial buffer layer is a viable strategy for fabricating high-performance OLEDs with lower power consumption and high brightness.
Molecular Wires and Electronic Circuitry Components
This compound's rigid, rod-like structure and its length make it an excellent candidate for use as a molecular wire, a fundamental component in the development of nanoscale electronic circuits. The overlapping p-orbitals along the thiophene backbone create a pathway for charge carriers to move, effectively allowing the molecule to conduct electricity on a molecular scale.
Research into organic field-effect transistors (OFETs) has provided significant insights into the charge transport properties of α-septithiophene. In these devices, a thin film of the organic semiconductor is used as the active channel, and its performance is largely dictated by the charge carrier mobility (µ). Studies have shown a correlation between the number of thiophene units in an oligomer and its charge transport characteristics. researchgate.net Generally, longer oligomers like α-septithiophene exhibit higher mobility due to increased intermolecular interactions and better-ordered packing in the solid state.
The performance of α-septithiophene in OFETs is also highly dependent on the deposition conditions and the resulting morphology of the thin film. For instance, the structural order of α-oligothiophene films, including those of α-septithiophene, is influenced by the parity of the number of thiophene units and the substrate temperature during deposition. researchgate.net Properly ordered films of α-septithiophene have demonstrated significant charge carrier mobilities, making them suitable for applications in flexible electronics. nih.govrsc.org Solution-processable derivatives of septithiophene have been developed that can form electrically connected monolayers, which is a crucial step towards the fabrication of complex molecular circuits. acs.org
| Device Type | α-Septithiophene Derivative | Substrate/Deposition | Charge Carrier Mobility (µ) (cm²/Vs) | On/Off Ratio | Reference |
| Thin-Film Transistor (TFT) | Unsubstituted α-septithiophene | High Substrate Temperature | 0.13 | - | researchgate.net |
| Monolayer Field-Effect Transistor | End-group functionalized septithiophene | Solution-processed monolayer | Evidence of sustainable transport | - | acs.org |
| Thin-Film Transistor (TFT) | V-shaped thieno[3,2-f:4,5-f′]bis mdpi.combenzothiophene derivatives | Solution-grown single-crystalline films | up to 6.2 | - | researchgate.net |
This table presents selected research findings on the performance of α-septithiophene and its derivatives in organic field-effect transistors.
Chemical and Biosensors Development
The sensitivity of the electronic properties of conjugated polymers and oligomers to their local environment makes them highly suitable for use in chemical and biosensors. While specific research focusing solely on α-septithiophene in this area is emerging, the principles derived from studies on similar oligothiophenes, such as α-sexithiophene, are directly applicable. These materials can be functionalized with specific recognition elements, such as enzymes or antibodies, to create highly selective sensors.
For example, organic field-effect transistors (OFETs) and organic electrochemical transistors (OECTs) are common platforms for sensor development. In these devices, the binding of an analyte to the functionalized oligothiophene surface can induce a change in the charge carrier density or mobility within the semiconductor, leading to a measurable electrical signal. Research has demonstrated the detection of various analytes using oligothiophene-based sensors, including glucose, lactate, and penicillin. mdpi.com In one instance, a penicillinase-functionalized α-sexithiophene semiconductor was used in a solution-gated OFET to detect penicillin with high sensitivity. mdpi.com
The development of biosensors for specific biomarkers is a critical area of medical diagnostics. For instance, electrochemical biosensors have been developed for the detection of alpha-fetoprotein (AFP), a biomarker for certain cancers. nih.govnih.gov While these particular sensors may use other materials like polyaniline coupled with peptides, the concept of integrating a conducting material with a biological recognition element is central. Functionalized α-septithiophene, with its excellent electronic properties, could serve as a highly effective transducer in such biosensor designs. The ability to tailor the surface chemistry of α-septithiophene allows for the attachment of various bioreceptors, paving the way for the development of a wide range of specific and sensitive biosensors. csic.esmdpi.com
| Sensor Type | Sensing Material Principle | Target Analyte | Detection Limit | Reference |
| Solution-Gated Field-Effect Transistor (SGFET) | Penicillinase-functionalized α-sexithiophene | Penicillin | High sensitivity (80 µV/µM) | mdpi.com |
| Organic Electrochemical Transistor (OECT) | Lactose oxidase in an ionogel | Lactate | ~10 mM | mdpi.com |
| Electrochemical Biosensor | Antifouling peptide with polyaniline | Alpha-fetoprotein (AFP) | 0.03 fg/mL | nih.gov |
| Plasmonic Biosensor | α-helical peptide | α-synuclein toxic oligomers | Low nanomolar range | csic.es |
This table illustrates the application of oligothiophenes and related principles in the development of chemical and biosensors.
Electrochromic Devices (ECDs) and Smart Materials
Electrochromism is the phenomenon where a material changes its optical properties, such as color and transparency, in response to an applied electrical potential. This property is the basis for electrochromic devices (ECDs), commonly known as smart windows or dimmable mirrors. Conjugated polymers and oligomers, including α-septithiophene, are excellent candidates for electrochromic materials due to their ability to undergo reversible redox reactions that alter their electronic structure and, consequently, their absorption of light.
An ECD typically consists of an electrochromic layer, an ion storage layer, an electrolyte, and transparent conducting electrodes. When a voltage is applied, ions from the electrolyte move into the electrochromic layer, causing a redox reaction and a change in color. Reversing the voltage reverses the reaction, returning the material to its original state. The performance of an ECD is characterized by its switching time (the time taken to change color), optical contrast (the difference in transparency between the colored and bleached states), and cycling stability.
Research on conducting polymers like poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) has demonstrated fast switching times in the millisecond range. vt.edundsu.edu While specific performance data for α-septithiophene-based ECDs is not as widely published, the principles are the same. The extended conjugation of α-septithiophene allows for significant changes in its absorption spectrum upon oxidation and reduction, suggesting the potential for high optical contrast. The development of solution-processable α-septithiophene derivatives is also advantageous for the fabrication of large-area and flexible ECDs. nih.govfrontiersin.org
| Electrochromic Material | Device Structure | Switching Time (Coloration/Decoloration) | Optical Contrast | Reference |
| PEDOT:PSS/PAH | Ionic self-assembled multilayer | 31 ms (B15284909) / 6 ms | ~8% at 633 nm | vt.edu |
| PProDOP on gold nanostructures | Polymer film on metasurface | ~1 s | 50% in blue region | nih.gov |
| V₂O₅ films | Zn-based electrochromic device | 12.6 s / 25.4 s | 21% at 632.8 nm | light-am.com |
This table provides performance data for various electrochromic materials and devices, illustrating the typical parameters relevant to α-septithiophene applications.
Self-Assembled Systems for Biomimetic Platforms
Self-assembly is a process where individual components spontaneously organize into ordered structures. This bottom-up approach is fundamental in nature and is increasingly being harnessed in materials science to create complex, functional materials. nih.gov this compound and its derivatives are well-suited for self-assembly due to their rigid molecular structure and the potential for introducing functional groups that can direct intermolecular interactions.
By modifying the end-groups or side chains of the α-septithiophene molecule, researchers can control how the molecules pack together, leading to the formation of various nanostructures such as nanofibers, nanoribbons, and vesicles. researchgate.net For example, the introduction of chiral oligo(ethylene oxide) chains to α-septithiophene has been shown to induce the formation of self-assembled capsules. researchgate.net The stability and morphology of these self-assembled structures are influenced by factors such as the length of the oligothiophene and the nature of the substituents.
These self-assembled structures can serve as scaffolds for the creation of biomimetic platforms—materials that mimic the structure and function of biological systems. cam.ac.uknih.gov For instance, self-assembled nanofibers of functionalized oligothiophenes could be used to create environments that promote cell adhesion and growth, mimicking the extracellular matrix. nih.gov The electronic properties of the α-septithiophene backbone could also be exploited to create platforms that can interact with biological systems in novel ways, such as through electrical stimulation or sensing. The ability to create photo-responsive vesicles from self-assembling peptide derivatives highlights the potential for designing smart, stimulus-responsive biomimetic systems.
Derivatization and Functionalization Strategies for Tunable Properties
Terminal and Peripheral Substitutions for Modulating Solubility and Packing
The introduction of substituents at the terminal (α,ω) and peripheral positions of the α-septithiophene core is a powerful method to control its processability and solid-state organization. Unsubstituted α-septithiophene is often poorly soluble, which hinders its incorporation into devices via solution-based methods. d-nb.info
The attachment of flexible alkyl chains is a common and effective strategy to enhance solubility. A study on a series of α,ω-substituted septithiophenes with branched alkyl groups demonstrated that the position of the branching point within the alkyl chain significantly impacts the solubility and melting points of the oligomers. researchgate.net This allows for fine-tuning of the material's thermal properties. researchgate.net
Beyond solubility, terminal substituents play a crucial role in dictating the packing of α-septithiophene molecules in the solid state. This is critical for charge transport in organic field-effect transistors (OFETs). For instance, a series of α,ω-substituted septithiophenes with varying branched alkyl substituents were all found to form smectic-like structures, which is a type of liquid crystalline phase. researchgate.net This structural similarity was attributed to the strong interactions between the thiophene (B33073) cores, leading to comparable charge carrier mobilities across the series, despite differences in the substituents. researchgate.net The introduction of chiral oligo(ethylene oxide) chains at the termini of α-septithiophenes has been shown to induce the formation of H-type aggregates, where the aromatic segments are packed in a face-to-face arrangement. researchgate.net
The table below summarizes the effect of different terminal substituents on the properties of α-septithiophene derivatives.
| Substituent Type | Effect on Solubility | Effect on Packing | Research Finding |
| Branched Alkyl Chains | Increased solubility; melting point dependent on branching position. researchgate.net | Formation of smectic-like structures. researchgate.net | Allows for fine-tuning of thermal properties without drastically altering charge mobility. researchgate.net |
| Chiral Oligo(ethylene oxide) Chains | Enhanced solubility in specific solvents like butanol. researchgate.net | Induces the formation of H-type aggregates. researchgate.net | The stability of the self-assembled structures increases with the length of the oligothiophene. researchgate.net |
| Fluorine, Trimethylsilyl, Trifluoromethyl | Varied, but allows for systematic study of packing. | Can lead to the formation of molecularly smooth, single-crystalline films. researchgate.net | Crucial for fabricating high-performance organic field-effect devices. researchgate.net |
Incorporation of Electron-Donating and Electron-Withdrawing Moieties
Modifying the electronic properties of α-septithiophene is achieved by incorporating electron-donating groups (EDGs) and electron-withdrawing groups (EWGs). studypug.com This strategy is fundamental to tuning the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn affects the material's charge injection/extraction capabilities and its optical properties. webofjournals.com
EDGs, such as alkoxy or amine groups, increase the electron density of the conjugated backbone, raising the HOMO level and generally decreasing the band gap. studypug.comwikipedia.org This can enhance the material's ability to be oxidized (p-type doping) and can shift its absorption and emission spectra to longer wavelengths. Conversely, EWGs, like cyano or nitro groups, decrease the electron density, lowering both the HOMO and LUMO levels and increasing the band gap. studypug.comwikipedia.orgmdpi.com This can improve the material's stability towards oxidation and make it more suitable for n-type conduction.
The strategic placement of EDGs and EWGs can create "push-pull" systems within the α-septithiophene framework. This intramolecular charge transfer character can lead to smaller band gaps and interesting non-linear optical properties. For example, the fusion of a tetrathiafulvalene (B1198394) (TTF) unit, a strong electron donor, to an oligothiophene backbone creates a system with a significantly altered oxidation potential. beilstein-journals.org The π-donating ability of the oligothiophene increases with its length, affecting the electronic properties of the fused TTF unit. beilstein-journals.org
The following table provides examples of how EDGs and EWGs affect the electronic properties of conjugated systems, which is applicable to α-septithiophene.
| Group Type | Examples | Effect on HOMO Level | Effect on LUMO Level | Impact on Application |
| Electron-Donating (EDG) | -OH, -NH2, -OR, Alkyl groups studypug.com | Increases | Generally Increases | Enhances p-type characteristics, red-shifts absorption/emission. wikipedia.org |
| Electron-Withdrawing (EWG) | -NO2, -CN, Halogens studypug.commdpi.com | Decreases | Decreases | Enhances n-type characteristics, improves stability against oxidation. wikipedia.org |
Co-Oligomerization and Co-Polymerization with Other Conjugated Units
To further expand the range of accessible properties, α-septithiophene can be co-oligomerized or co-polymerized with other conjugated units. This approach creates materials that combine the desirable characteristics of each component. For instance, creating copolymers allows for the tuning of properties by adjusting the ratio of the different monomer units. mdpi.com
The incorporation of different conjugated building blocks can lead to materials with tailored electronic and optical properties. For example, co-oligomers of thiophene and phenylene units have been synthesized, and their ability to form highly ordered films has been studied. researchgate.net The development of donor-acceptor copolymers, where one monomer is electron-rich and the other is electron-poor, is a particularly effective strategy for creating low band gap materials suitable for organic photovoltaics. researchgate.net The properties of such copolymers can be fine-tuned by altering the comonomer composition. mdpi.com
Research into copolymers based on regiospecifically dialkyl-substituted sexithiophenes, a close relative of septithiophene, has shown that these materials can be effective π-conjugated blocks that lead to luminescence in the red spectral region. rug.nl This highlights the potential of using α-septithiophene in similar copolymer structures to achieve specific optical properties.
Integration with Macromolecular Architectures (e.g., Dendrimers, Polymers)
Integrating α-septithiophene units into larger macromolecular architectures like dendrimers and other complex polymers opens up possibilities for creating highly functional and processable materials. mdpi.comsciencebusiness.net Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. mdpi.comnih.gov By using α-septithiophene as a building block within a dendritic structure, it is possible to create materials with a high density of chromophores, potentially leading to enhanced light-harvesting or emissive properties.
The synthesis of dendrimers can be achieved through either divergent or convergent approaches. nih.govajprd.com In a divergent synthesis, the molecule is built outwards from a central core, while in a convergent synthesis, the branches (dendrons) are synthesized first and then attached to the core. nih.govajprd.com These methods allow for precise control over the final structure. mdpi.com
The incorporation of α-septithiophene into polymer backbones can be achieved through various polymerization techniques. illinois.edunih.gov For example, α-septithiophene units could be part of a copolymer with flexible linkers to improve solubility and processability while retaining the desirable electronic properties of the conjugated segment. schematicsforfree.com The resulting materials can have a range of topologies, from linear to branched and hyperbranched structures. researchgate.net The unique properties of these macromolecular architectures make them suitable for a wide array of applications, from drug delivery to catalysis and nanoelectronics. sciencebusiness.netmdpi.com
Future Research Directions and Emerging Paradigms
Exploration of Novel Synthetic Pathways for Complex Architectures
The synthesis of well-defined α-septithiophene structures is crucial for exploring their full potential. Current research is focused on moving beyond traditional cross-coupling methods to develop more efficient and versatile synthetic strategies. A significant area of interest is the development of novel synthetic pathways that allow for the creation of complex, multi-dimensional α-septithiophene architectures.
One promising approach involves the use of dendrimer support to synthesize bare aromatic polymers, which can be challenging due to solubility issues. nih.gov This method utilizes a large dendrimer molecule as a single solubilizing group, enabling the polymerization of unsubstituted arene monomers in solution. nih.gov The dendrimer can be removed later to yield the insoluble aromatic polymer. nih.gov This strategy has been successfully applied to the synthesis of oligothiophenes and opens up possibilities for creating previously inaccessible α-septithiophene structures. nih.gov
Another area of exploration is the use of microwave-assisted synthesis. For instance, a facile, solvent-free, and microwave-assisted approach using the Suzuki reaction has been demonstrated for the synthesis of various oligothiophene derivatives. mdpi.comnih.gov This method offers the potential for rapid and efficient synthesis of α-septithiophene building blocks. mdpi.comnih.gov
Furthermore, researchers are investigating alternative coupling reactions to the commonly used Stille and Suzuki reactions. mdpi.comnih.gov For example, the Kumada reaction has been shown to be an efficient method for the synthesis of various types of oligothiophenes. mdpi.comnih.gov Direct C-H arylation is another emerging technique that offers a more atom-economical approach to synthesizing thiophene-based oligomers. mdpi.com
The development of these novel synthetic pathways is expected to provide access to a wider range of α-septithiophene derivatives with tailored electronic and optical properties. This will enable the construction of more intricate and functional molecular architectures for advanced applications.
Advanced Computational Design and Predictive Modeling
Advanced computational design and predictive modeling are becoming indispensable tools for accelerating the discovery and optimization of α-septithiophene-based materials. These computational methods allow for the in-silico design of novel α-septithiophene derivatives with desired properties, significantly reducing the time and cost associated with experimental synthesis and characterization. researchgate.netmdpi.com
Key aspects of computational design in this field include:
Quantum Chemical Calculations: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are widely used to predict the electronic structure, frontier molecular orbital (HOMO/LUMO) energy levels, and optical properties of α-septithiophene molecules. mdpi.com These calculations provide valuable insights into how chemical modifications, such as the introduction of different substituents, will affect the material's performance in electronic devices. mdpi.com
Molecular Dynamics (MD) Simulations: MD simulations are employed to study the self-assembly and morphological characteristics of α-septithiophene molecules in thin films. researchgate.net Understanding how these molecules pack in the solid state is crucial for predicting charge transport properties.
Machine Learning (ML): ML algorithms are increasingly being used to develop predictive models for material properties. researchgate.netmdpi.com By training on large datasets of existing materials, ML models can learn structure-property relationships and rapidly screen virtual libraries of new α-septithiophene candidates for promising properties. researchgate.net
The integration of these computational techniques into the material design workflow enables a more rational and targeted approach to developing high-performance α-septithiophene-based materials. For example, computational screening can identify promising candidates for synthesis, and predictive modeling can help to understand and interpret experimental results. rsc.org This synergy between computation and experiment is crucial for advancing the field of organic electronics.
Tailoring Supramolecular Assemblies for Precision Functionality
The functionality of α-septithiophene-based materials is intimately linked to their organization at the molecular level. Consequently, a major focus of future research is to control and tailor the supramolecular assembly of these oligomers to achieve specific functions with high precision.
The self-assembly of α-septithiophenes can be influenced by a variety of factors, including the length of the oligomer, the nature and position of substituents, and the processing conditions. For instance, the introduction of chiral oligo(ethylene oxide) chains at the termini of α,α'-linked oligothiophenes, including septithiophenes, has been shown to induce the formation of chiral aggregates. researchgate.net The stability and chiroptical properties of these assemblies were found to be dependent on both the length of the oligothiophene and the position of the chiral unit. researchgate.net
Researchers are exploring various strategies to direct the self-assembly process. These include:
Solvent Effects: The choice of solvent can significantly impact the aggregation behavior of α-septithiophenes, leading to different morphologies such as H-type or J-type aggregates. researchgate.netacs.org
Surface Templating: The use of patterned substrates can guide the assembly of α-septithiophene molecules into well-defined nanostructures. theses.fr
Molecular Design: The rational design of α-septithiophene molecules with specific intermolecular interactions (e.g., hydrogen bonding, π-π stacking) can promote the formation of desired supramolecular architectures.
By gaining precise control over the supramolecular organization, it is envisioned that α-septithiophene-based materials can be engineered for a wide range of applications, including sensors, chiroptical devices, and advanced electronic components.
Integration into Multi-Component and Hybrid Material Systems
The integration of α-septithiophene into multi-component and hybrid material systems is a promising avenue for creating materials with enhanced or novel functionalities. By combining α-septithiophene with other organic or inorganic materials, it is possible to create synergistic effects that are not achievable with the individual components alone.
One area of significant interest is the development of hybrid organic-inorganic systems. For example, the spontaneous formation of J-aggregates of α-sexithiophene on amorphous silicon dioxide substrates has been demonstrated, which could be relevant for the development of organic-inorganic hybrid photonic devices. acs.org This suggests the potential for similar phenomena with α-septithiophene, opening up possibilities for new types of light-emitting and light-harvesting devices.
Another approach is the creation of all-organic multi-component systems. This can involve blending α-septithiophene with other π-conjugated polymers or small molecules to create bulk heterojunctions for organic photovoltaic (OPV) applications. scholaris.ca The performance of such devices is highly dependent on the morphology and interfacial properties of the blend.
Furthermore, α-septithiophene can be incorporated into more complex architectures, such as block copolymers or donor-acceptor systems. For example, tetrathiafulvalene (B1198394) (TTF) units have been fused to oligothiophene backbones to create hybrid systems with interesting electrochemical properties for applications in organic field-effect transistors (OFETs) and solar cells. researchgate.net
The successful integration of α-septithiophene into these multi-component systems requires a deep understanding of the interfacial interactions and charge transfer dynamics between the different components. Advanced characterization techniques and computational modeling will be crucial for designing and optimizing these complex materials.
Development of In-Situ Characterization Techniques for Dynamic Processes
To fully understand and control the behavior of α-septithiophene in functional materials and devices, it is essential to study its dynamic processes in real-time. The development and application of in-situ characterization techniques are therefore a critical area of future research. These techniques allow for the direct observation of processes such as self-assembly, film growth, and charge transport as they occur, providing invaluable insights that are often missed by ex-situ methods. jos.ac.cndoi.org
Several in-situ techniques are being adapted and developed for the study of organic semiconductor systems like α-septithiophene:
In-situ X-ray Scattering: Techniques like grazing-incidence small-angle X-ray scattering (GISAXS) and wide-angle X-ray scattering (WAXS) can be used to monitor the evolution of the crystalline structure and molecular orientation of α-septithiophene films during deposition or annealing. mdpi.com
In-situ Spectroscopic Ellipsometry: This technique can provide real-time information on the optical properties and thickness of α-septithiophene films during growth.
In-situ Raman and Infrared Spectroscopy: These vibrational spectroscopy techniques can probe the molecular structure and interactions within α-septithiophene assemblies during dynamic processes. mdpi.commdpi.comcip.com.cn
In-situ Scanning Probe Microscopy: Techniques like atomic force microscopy (AFM) and scanning tunneling microscopy (STM) can be used to visualize the morphological evolution of α-septithiophene on surfaces in real-time. mdpi.com
By combining these in-situ techniques, researchers can gain a comprehensive understanding of the structure-property-processing relationships that govern the performance of α-septithiophene-based materials. This knowledge is crucial for optimizing fabrication processes and designing next-generation organic electronic devices with improved performance and stability.
Q & A
Q. How should researchers reconcile conflicting reports on this compound’s solubility in polar solvents?
- Methodological Answer :
- Systematically test solubility in solvent mixtures (e.g., chloroform:DMF gradients) using dynamic light scattering (DLS) to detect aggregation.
- Publish raw solubility data (mg/mL) with Hansen solubility parameters (δ, δ, δ) to enable cross-study comparisons .
Tables for Reference
Table 1 : Common Characterization Techniques for this compound
Table 2 : Resolving Data Contradictions in this compound Research
| Issue | Methodological Approach | Validation Tool |
|---|---|---|
| Bandgap variability | Solvent-controlled UV-Vis + TD-DFT | Spectroscopic Ellipsometry |
| Synthesis yield disparities | Catalyst screening + iterative purification | HRMS/NMR |
| Mobility inconsistencies | Temperature-dependent FET + GI-XRD | Bayesian regression |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
